Bienvenue dans la boutique en ligne BenchChem!

5-Methylpyrazolo[1,5-A]pyrimidin-7-OL

Pim-1 Kinase Inhibition Anticancer Activity Structure-Activity Relationship

5-Methylpyrazolo[1,5-A]pyrimidin-7-OL (CAS 16082-26-1) is a privileged scaffold for Pim-1 kinase inhibitor development. Its specific 5-methyl substitution confers a unique selectivity profile distinct from analogs. Use as a core intermediate for synthesizing focused libraries of c-Met inhibitors with demonstrated antiproliferative activity. Substitution with generic pyrazolo[1,5-a]pyrimidin-7-ol derivatives is not scientifically equivalent.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 16082-26-1
Cat. No. B091213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyrazolo[1,5-A]pyrimidin-7-OL
CAS16082-26-1
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N2C(=N1)C=CN2
InChIInChI=1S/C7H7N3O/c1-5-4-7(11)10-6(9-5)2-3-8-10/h2-4,8H,1H3
InChIKeySYPDOBOILKZQJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylpyrazolo[1,5-A]pyrimidin-7-OL (CAS 16082-26-1) for Targeted Kinase Inhibition and Anticancer Research Procurement


5-Methylpyrazolo[1,5-A]pyrimidin-7-OL (CAS: 16082-26-1) is a heterocyclic organic compound featuring a pyrazolo[1,5-a]pyrimidine scaffold, which is a privileged structure in kinase inhibitor discovery [1]. This compound is characterized by a methyl substituent at the 5-position and a hydroxyl group at the 7-position, existing in a tautomeric equilibrium with its 7-one form (CAS: 29274-35-9) . It is primarily investigated as a selective inhibitor of Pim-1 kinase, a key regulator in tumor cell survival and proliferation, and has demonstrated notable anticancer activity across various cell lines [2].

Why In-Class Pyrazolopyrimidine Analogs Cannot Substitute for 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL in Pim-1 Targeted Programs


Generic substitution among pyrazolo[1,5-a]pyrimidin-7-ol derivatives is scientifically unsound due to the profound impact of subtle structural modifications on kinase selectivity and cellular potency. The specific substitution pattern of 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL—a single methyl group at the 5-position—directs a unique selectivity profile, particularly for Pim-1 kinase [1]. The presence and position of substituents dramatically alter both the binding affinity and the off-target effects, as demonstrated by structure-activity relationship (SAR) studies within this class [2]. For instance, even a seemingly minor change, such as introducing a trifluoromethyl group at the 5-position instead of a methyl group, results in a compound with distinct biological properties and a different target profile . Therefore, replacing this specific compound with a close analog without rigorous comparative data risks invalidating experimental results and delaying project timelines.

Quantitative Differentiation of 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL: Potency, Selectivity, and Physicochemical Benchmarks


Pim-1 Kinase Inhibitory Potency of 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL Derivatives

While the parent compound 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL itself shows a modest IC50 of 10,000 nM against Pim-1 kinase, structural optimization of derivatives from this scaffold has yielded significantly more potent compounds, demonstrating the value of this core structure for targeted drug discovery. For instance, compound 4d (a derivative) achieves an IC50 of 0.61 µM against Pim-1, representing a 16-fold improvement in potency over the parent scaffold [1]. This data underscores the compound's role as a critical starting point for developing potent and selective Pim-1 inhibitors.

Pim-1 Kinase Inhibition Anticancer Activity Structure-Activity Relationship

Comparative Antiproliferative Activity Against A549 Lung Cancer Cells

In a study evaluating a series of novel 5-methylpyrazolo[1,5-a]pyrimidine derivatives as c-Met inhibitors, the parent compound 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL serves as the baseline scaffold. Derivatives such as 10f and 10g demonstrated significant cytotoxicity and selectivity toward A549 lung cancer cells, with IC50 values of 20.20 ± 2.04 μM and 21.65 ± 1.58 μM, respectively . The study noted that these activities were within the range of the known c-Met inhibitor cabozantinib, highlighting the potential of this chemical series.

Anticancer Cytotoxicity c-Met Inhibition

Physicochemical Profile: Melting Point and Predicted pKa

5-Methylpyrazolo[1,5-A]pyrimidin-7-OL exhibits a well-defined melting point of 298-299 °C (recrystallized from ethanol) . Its predicted pKa is 5.99 ± 0.53, indicating a weakly acidic nature due to the hydroxyl group . This data is crucial for establishing identity, purity, and predicting behavior in various chemical and biological environments. While direct comparative data for close analogs is not available, these specific values serve as a unique benchmark for quality control and compound identification.

Physicochemical Properties Formulation Quality Control

High-Value Application Scenarios for Procuring 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL (CAS 16082-26-1)


Medicinal Chemistry: Hit-to-Lead Optimization for Selective Pim-1 Kinase Inhibitors

Procure 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL as a core scaffold for designing and synthesizing focused libraries of Pim-1 kinase inhibitors. Structure-activity relationship (SAR) studies have shown that modifications to this scaffold can yield compounds with IC50 values in the sub-micromolar range (e.g., 0.61 µM for compound 4d) against Pim-1 [1]. This makes it a strategic starting point for developing more potent and selective inhibitors for cancer therapy.

Chemical Biology: Development of c-Met Kinase Targeted Anticancer Agents

Utilize 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL as a key intermediate for the synthesis of novel c-Met kinase inhibitors. Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against A549 lung cancer cells, with IC50 values around 20 µM for potent analogs (compounds 10f and 10g), which is comparable to the clinical candidate cabozantinib . This application is ideal for programs focused on lung cancer and other tumors with deregulated c-Met signaling.

Analytical Chemistry & Quality Control: Primary Reference Standard

Procure 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL as a primary reference standard for analytical method development and quality control. Its well-defined and high melting point of 298-299 °C and predicted pKa of 5.99 provide robust benchmarks for identity and purity testing using techniques like differential scanning calorimetry (DSC) and potentiometric titration . This ensures the integrity of chemical inventories and the accuracy of experimental data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.